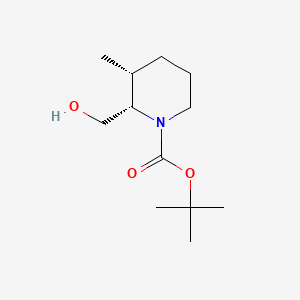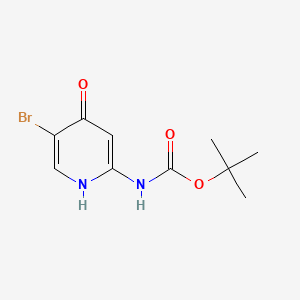![molecular formula C18H24N2O4S B6606048 2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide CAS No. 2416231-01-9](/img/structure/B6606048.png)
2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide, commonly known as DMTPTB, is a small molecule that has been used in a variety of scientific research applications. DMTPTB is a derivative of a thiazole, a heterocyclic compound that is composed of four carbon atoms, one nitrogen atom, and one sulfur atom. It has been studied for its potential as a therapeutic agent, as well as its ability to modulate various biochemical and physiological processes.
Applications De Recherche Scientifique
DMTPTB has been studied for its potential as a therapeutic agent, as well as its ability to modulate various biochemical and physiological processes. It has been used in research studies to investigate the effects of different compounds on the immune system, as well as to study the effects of various drugs on the cardiovascular system. In addition, DMTPTB has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression.
Mécanisme D'action
The exact mechanism of action of DMTPTB is not known. However, it is believed to act as an agonist at certain G-protein coupled receptors, as well as to bind to certain enzymes and proteins involved in various metabolic processes. In addition, it has been suggested that DMTPTB may act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain proteins that are involved in cancer progression.
Biochemical and Physiological Effects
DMTPTB has been shown to modulate various biochemical and physiological processes. It has been shown to stimulate the release of certain hormones, such as cortisol and adrenaline. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using DMTPTB in lab experiments is that it is a relatively small molecule, which makes it easier to synthesize and handle in the lab. In addition, it has been shown to be relatively stable in a variety of solvents and temperatures. However, one limitation of using DMTPTB in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of DMTPTB are vast, and there are many future directions for research. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research could be conducted to explore its ability to modulate the activity of enzymes involved in drug metabolism, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression. Furthermore, research could be conducted to explore its potential as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as its potential to modulate the activity of certain G-protein coupled receptors. Finally, further research could be conducted to explore its potential to modulate the activity of certain receptors involved in the regulation of inflammation.
Méthodes De Synthèse
DMTPTB can be synthesized in two steps. First, 5,5-dimethoxypentyl alcohol is reacted with 4-methyl-1,3-thiazol-5-yl bromide in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This reaction produces the desired product, 2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide. The reaction is typically carried out in dichloromethane at room temperature, and the product can be isolated by filtration and crystallization.
Propriétés
IUPAC Name |
2-(5,5-dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12-17(25-11-20-12)13-7-8-14(18(19)21)15(10-13)24-9-5-4-6-16(22-2)23-3/h7-8,10-11,16H,4-6,9H2,1-3H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNEIINKLIJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C(=O)N)OCCCCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)